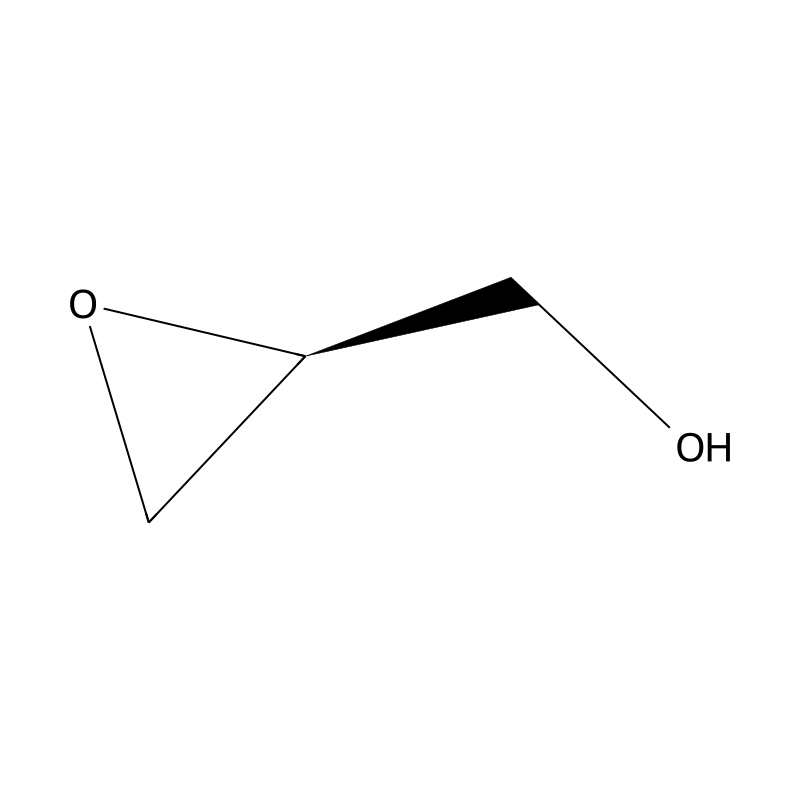

(S)-Glycidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-Glycidol, also known as (S)-2,3-epoxy-1-propanol, is a chiral organic compound with the molecular formula CHO. It features both an epoxide and a primary alcohol functional group, making it a bifunctional molecule. This compound appears as a colorless, slightly viscous liquid that is somewhat unstable and not commonly found in pure form. Its synthesis typically involves the epoxidation of allyl alcohol using catalysts such as tungstic acid and aqueous peroxyacetic acid .

(S)-Glycidol itself likely doesn't have a specific mechanism of action in biological systems. However, the derivatives formed through its reactions can have various functionalities. For instance, glycidyl ethers can act as alkylating agents, reacting with cellular components and potentially causing cytotoxicity [].

(S)-Glycidol is a hazardous compound with several safety concerns:

- Toxicity: Classified as a suspected carcinogen (IARC Group 2A) and may cause genetic defects [].

- Flammability: Combustible liquid with a flash point around 65 °C [].

- Irritant: Can irritate the skin, eyes, respiratory tract, and mucous membranes upon exposure [].

Safety Precautions:

(S)-Glycidol is known for its reactivity due to the presence of the epoxide group. Key reactions include:

- Hydrolysis: In the presence of water, (S)-glycidol can hydrolyze to yield glycerol and α-chlorohydrin. This reaction occurs rapidly under acidic conditions, with a half-life of around 10 minutes in 0.1 M hydrochloric acid .

- Alkylation: The compound can undergo alkylation reactions to form various derivatives, including glycidyl ethers and esters. For example, reacting (S)-glycidol with isocyanates leads to glycidyl urethanes .

- Epoxide Opening: The epoxide ring can be opened by nucleophiles such as glutathione, leading to the formation of S-(2,3-dihydroxypropyl)glutathione .

(S)-Glycidol exhibits significant biological activity, particularly in its potential genotoxic effects. Studies have shown that it can alkylate DNA, which raises concerns regarding its carcinogenic potential. It is classified as an IARC Group 2A agent, indicating it is probably carcinogenic to humans. In vivo studies have demonstrated increased resorptions and anomalies in embryos following maternal exposure . Additionally, it has been shown to inhibit lipases, enzymes that catalyze the breakdown of triglycerides into glycerin and free fatty acids .

The primary method for synthesizing (S)-glycidol involves the epoxidation of allyl alcohol. This process can be catalyzed by various agents:

- Catalysts: Tungstic acid is commonly used.

- Oxidizing Agents: Aqueous peroxyacetic acid serves as a source of oxygen for the epoxidation reaction .

Other methods include regioselective opening of the epoxide ring using Grignard reagents or other nucleophiles to produce various functionalized derivatives.

(S)-Glycidol serves several important industrial and pharmaceutical applications:

- Chemical Intermediate: It is used in the synthesis of glycidyl ethers, esters, and amines.

- Pharmaceuticals: It acts as a precursor for drugs like diproqualone and dyphylline .

- Food Industry: Glycidyl fatty acid esters formed during oil refining processes may introduce trace amounts of (S)-glycidol into edible oils .

Research has indicated that (S)-glycidol interacts with various biological systems:

- Metabolism: It undergoes extensive metabolism in vivo, primarily through hydrolysis to glycerol and other metabolites like β-chlorolactic acid.

- Genotoxicity: Interaction studies reveal that (S)-glycidol can induce chromosomal aberrations and mutations in various cell types under specific conditions, indicating its potential risks for genetic damage .

(S)-Glycidol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Epichlorohydrin | Epoxide | Chlorinated version; used in industrial applications |

| Allyl Alcohol | Alcohol | Precursor for (S)-glycidol; less reactive |

| Glycerol | Alcohol | Non-toxic; used widely in food and pharmaceuticals |

| 1,2-Epoxybutane | Epoxide | Larger carbon chain; different reactivity profile |

While all these compounds contain either epoxide or alcohol functional groups, (S)-glycidol's unique chiral structure and reactivity make it particularly valuable in synthetic chemistry and pharmaceuticals.

Asymmetric Catalytic Synthesis and Enantioselective Routes

Asymmetric synthesis of (S)-Glycidol is crucial to obtain high enantiomeric purity, essential for its applications in chiral intermediates and pharmaceuticals. The asymmetric catalytic synthesis typically involves chiral catalysts that promote enantioselective epoxidation or ring-closure reactions. Transition metal complexes with chiral ligands, such as those based on tungsten or vanadium, are commonly employed to catalyze the epoxidation of allyl alcohol derivatives, yielding (S)-Glycidol with high enantiomeric excess (≥97% ee).

Recent advances in asymmetric catalysis emphasize the use of molecular catalysts combining metallic elements with chiral organic ligands to achieve high stereoselectivity and reaction efficiency. These catalysts enable precise control over the three-dimensional configuration of the product, crucial for the production of (S)-Glycidol as a single enantiomer.

Continuous-Flow Process Optimization for Glycerol-to-Glycidol Conversion

A sustainable and efficient continuous-flow process has been developed for converting glycerol, a biodiesel industry byproduct, into glycidol and its derivatives. This method enhances safety and scalability, allowing gram-scale production while handling hazardous reagents like hydrogen chloride and acetic acid safely. The process integrates catalytic steps and downstream synthesis, facilitating the production of value-added compounds used in medicinal and polymer chemistry.

The continuous-flow approach improves environmental sustainability by optimizing green metrics, techno-economic factors, and life cycle assessments, demonstrating its potential for industrial application with reduced ecological impact.

Alternative Synthesis Approaches: Decarboxylation of Glycerol Carbonate and Epoxidation of Allyl Alcohol Derivatives

Besides direct epoxidation, alternative synthetic routes include:

Decarboxylation of Glycerol Carbonate: This pathway involves thermally or catalytically removing carbon dioxide from glycerol carbonate to yield glycidol. It offers a route from renewable feedstocks with potential for integration into biorefineries.

Epoxidation of Allyl Alcohol Derivatives: Allyl alcohol can be epoxidized using hydrogen peroxide in the presence of catalysts such as tungsten or vanadium compounds. This method is widely used industrially due to its efficiency and relatively mild conditions.

These methods complement each other, providing flexibility depending on feedstock availability and desired production scale.

Role of Ionic Liquids and Deep Eutectic Solvents (DES) in Catalytic Systems

Ionic liquids and deep eutectic solvents have emerged as promising media for catalytic transformations involving glycidol synthesis. Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable polarity, enhance catalyst performance and selectivity.

In glycidol production, ionic liquids can stabilize catalytic species and facilitate epoxidation or decarboxylation reactions under milder conditions, improving yields and reducing byproducts. Deep eutectic solvents, being biodegradable and less toxic, offer an environmentally friendly alternative to conventional solvents, supporting sustainable catalytic processes.

Chemical and Physical Properties of (S)-Glycidol

| Property | Value |

|---|---|

| Molecular Formula | C3H6O2 |

| Molecular Weight | 74.08 g/mol |

| Appearance | Colorless to yellow clear liquid |

| Optical Purity | ≥ 97% enantiomeric excess (chiral GC) |

| Purity | ≥ 96% (GC) |

| Boiling Point | 67 °C at 19 mmHg |

| Density | 1.1143 g/cm³ |

| Melting Point | −54 °C |

| Solubility | Miscible with water, soluble in chloroform, DMSO, methanol |

| Specific Rotation | −15° (neat) |

| Flash Point | 72 °C |

Applications and Research Findings

Chiral Synthesis: (S)-Glycidol is a key intermediate in synthesizing chiral compounds such as prostaglandin and prostacyclin analogues, vital in cardiovascular and inflammatory disease treatments.

Pharmaceutical Research: It serves as a starting material for non-peptidic HIV protease inhibitors and beta-blockers, highlighting its importance in drug development.

Chemical Reactions: The epoxide ring of (S)-Glycidol undergoes regioselective opening reactions, such as Grignard reactions, to produce enantiomerically enriched alcohols and other derivatives.

Representative Synthetic Procedure (Regioselective Epoxide Opening)

A typical synthetic application involves the regioselective opening of the epoxide ring of (S)-Glycidol with vinylmagnesium bromide in the presence of CuI catalyst:

- (S)-Glycidol is first protected by reaction with TBDPSCl and imidazole in dichloromethane under nitrogen at 0°C.

- The protected glycidol is then reacted with vinylmagnesium bromide at −25°C.

- After workup with ammonium chloride and acid, the desired chiral alcohol intermediate is obtained with high yield and stereochemical integrity.

Visual Summary

Figure 1: Molecular Structure of (S)-Glycidol

Note: The image depicts the epoxide ring and the hydroxyl group characteristic of (S)-Glycidol.

This comprehensive overview underscores (S)-Glycidol's importance as a chiral building block, highlighting advanced synthesis methods, catalytic processes, and its role in pharmaceutical and chemical industries.

ROMBP of (S)-glycidol enables the synthesis of hyperbranched polyglycerols (hb-PGs) with tunable degrees of branching (DB). Heterogeneous double metal cyanide (DMC) catalysts, such as Zn₃[Co(CN)₆]₂, facilitate ROMBP through a coordinative mechanism, where monomer activation occurs at Lewis acid sites on the catalyst surface [2]. Kinetic studies reveal first-order dependencies on both monomer and catalyst concentrations, consistent with a rate-determining step involving monomer insertion into growing chains [2] [5].

A critical distinction arises between batch and semi-batch polymerization modes. Batch processing with DMC catalysts yields semi-branched polyglycerols (DB < 0.3), while semi-batch methods—characterized by slow monomer addition—produce hb-PGs with DB > 0.5 [2]. This difference stems from enhanced chain transfer reactions in batch systems, which prematurely terminate branching. Nuclear magnetic resonance (NMR) analyses of propagating species confirm that semi-batch conditions favor the formation of tertiary alkoxide intermediates, driving branching through intramolecular epoxide ring-opening [2] [6].

Recent innovations in frustrated Lewis pair (FLP) catalysis, such as pyridine/B(C₆F₅)₃ systems, further expand topological control. FLPs induce unique "branched cyclic" architectures by stabilizing zwitterionic intermediates during propagation, leading to cyclic substructures within hyperbranched frameworks [1] [7]. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) mass spectrometry verifies cyclic content exceeding 20% in FLP-synthesized hb-PGs [1].

Controlled Ring-Opening Polymerization (ROP) of Glycidyl Esters and Derivatives

The ROP of glycidyl esters, such as glycidyl butyrate (GB), addresses challenges in synthesizing linear polyglycerols with regio- and stereoregularity. Metal-free bicomponent catalysts—typically comprising a thiourea base and a fluorinated alcohol—achieve chemoselective ROP by suppressing transesterification and epimerization [4]. For example, isotactic poly(glycidyl butyrate) (PGB) with >95% enantiomeric excess is attainable using (R)-GB monomers, as confirmed by optical rotation and ¹³C NMR spectroscopy [4].

Post-polymerization modification via organobase-catalyzed methanolysis cleaves butyrate protecting groups, yielding linear polyglycerols while preserving stereoregularity [4]. This strategy enables the synthesis of amphiphilic block copolymers through sequential ROP. For instance, block copolymerization of GB with ethylene oxide produces double-hydrophilic polyethers with tunable lower critical solution temperatures (LCST), adjustable between 32°C and 58°C by varying glycidol content [4].

Tuning Degree of Branching via Semi-Batch vs. Batch Polymerization Strategies

Branching in polyglycerols is exquisitely sensitive to monomer addition kinetics. Comparative studies demonstrate that semi-batch polymerization with DMC catalysts reduces polydispersity (Đ < 1.7) while increasing DB to 0.55–0.65, compared to Đ > 2.0 and DB < 0.3 in batch systems [2] [6]. The table below summarizes key structural parameters:

| Polymerization Mode | DB | Đ | Cyclic Content (%) |

|---|---|---|---|

| Batch | 0.28 | 2.3 | <5 |

| Semi-Batch | 0.58 | 1.6 | 15–22 |

Slow monomer addition in semi-batch systems prolongs the lifetime of active chains, enabling repeated branching events via backbiting mechanisms [6]. Conversely, rapid monomer depletion in batch polymerization favors linear growth through dominant primary alkoxide propagation [2]. Diffusion-ordered NMR spectroscopy (DOSY) corroborates these trends, showing smaller hydrodynamic radii for semi-batch products due to compact hyperbranched architectures [1].

Anionic vs. Cationic Catalysis in Hyperbranched Polyglycerol Synthesis

Anionic Polymerization

Anionic routes, typically employing KOH or CsOH initiators, proceed via an activated monomer (AM) mechanism. Deprotonation of glycidol’s hydroxyl group generates alkoxide species that propagate through epoxide ring-opening [6]. However, unavoidable chain transfer to hydroxyl groups along the polymer backbone induces branching, yielding DB values of 0.4–0.6 even in optimized systems [6] [7]. Recent advances using Cu(triNHC) catalysts suppress branching (DB = 0.08–0.18) by selectively stabilizing primary alkoxides over secondary species, as evidenced by ¹H NMR kinetics [7].

Cationic Polymerization

Cationic methods, initiated by Brønsted acids (e.g., H₃PO₄), involve both active chain-end (ACE) and AM pathways. ACE propagation forms linear segments with primary hydroxyls, while AM mechanisms generate branches via proton transfer to monomer molecules [5] [6]. FLP systems combining B(C₆F₅)₃ with pyridine derivatives enhance selectivity for ACE pathways, producing hb-PGs with DB up to 0.72 and cyclic content >20% [1].

Comparative Analysis

The table below contrasts anionic and cationic approaches:

| Parameter | Anionic (Cu(triNHC)) | Cationic (FLP) |

|---|---|---|

| DB | 0.08–0.18 | 0.55–0.72 |

| Cyclic Content | <5% | 15–22% |

| Đ | 1.2–1.4 | 1.5–2.0 |

| Stereocontrol | Low | Moderate |

Cationic systems excel in creating highly branched architectures, while anionic methods enable near-linear topologies critical for biomedical applications requiring stealth properties [7] [4].

The chemical compound (S)-Glycidol serves as a fundamental chiral building block in the synthesis of numerous bioactive molecules, particularly those requiring precise stereochemical control [1] [2]. Its unique combination of an epoxide ring and a primary alcohol functional group, coupled with its defined (S)-stereochemistry, makes it an invaluable starting material for asymmetric synthesis [3] [4]. The high optical purity achievable with (S)-Glycidol, typically greater than 97% enantiomeric excess, ensures that the final bioactive products maintain their stereochemical integrity throughout multi-step synthetic sequences [1].

Human Immunodeficiency Virus Protease Inhibitors (e.g., Tenofovir Disoproxil, Indinavir Sulfate)

The synthesis of Human Immunodeficiency Virus protease inhibitors represents one of the most significant applications of (S)-Glycidol in pharmaceutical chemistry. The compound serves as a crucial chiral intermediate in the production of several clinically important antiretroviral drugs [2] [5].

Tenofovir Disoproxil Synthesis

(S)-Glycidol plays a pivotal role in the synthesis of Tenofovir Disoproxil, a nucleotide reverse transcriptase inhibitor used in Human Immunodeficiency Virus treatment [6] [7]. The synthetic pathway typically involves the catalytic hydrogenation of glycidol derivatives followed by subsequent transformations to introduce the phosphonate functionality characteristic of this drug class [8] [9]. Research has demonstrated that starting from (S)-Glycidol, the synthesis can be accomplished in 4-6 synthetic steps, making it a particularly efficient route for large-scale pharmaceutical production [6].

The synthetic procedure involves first protecting the hydroxyl group of (S)-Glycidol, followed by epoxide ring-opening with appropriate nucleophiles to establish the carbon framework [8]. Subsequent steps include the introduction of the adenine base and the phosphonate ester groups that are essential for the biological activity of Tenofovir Disoproxil [7]. The stereochemical control provided by the (S)-configuration of the starting glycidol ensures that the final product maintains the correct three-dimensional structure necessary for optimal binding to the Human Immunodeficiency Virus reverse transcriptase enzyme [6].

Indinavir Sulfate Synthesis

The synthesis of Indinavir Sulfate, marketed under the trade name Crixivan, represents another major application of (S)-Glycidol in Human Immunodeficiency Virus protease inhibitor development [5] [10] [11]. The synthetic route typically involves the condensation of (S)-(+)-glycidyl p-toluenesulfonate with appropriate amine intermediates [5]. This approach has been extensively developed and optimized for commercial production, with the entire synthesis requiring 7-9 steps from the glycidol starting material [10].

The key transformation involves the epoxide ring-opening reaction of (S)-Glycidol derivatives with Grignard reagents, followed by Mitsunobu inversions to establish the required stereochemistry [11]. The chiral center present in (S)-Glycidol is crucial for determining the final stereochemistry of the drug, as Indinavir must maintain specific three-dimensional arrangements to effectively inhibit the Human Immunodeficiency Virus protease enzyme [5]. Research has shown that the use of (S)-Glycidol as a starting material allows for the production of Indinavir Sulfate with greater than 99% enantiomeric purity [11].

Non-peptidic Indolic Human Immunodeficiency Virus Protease Inhibitors

(S)-Glycidol has also been employed in the synthesis of novel non-peptidic indolic Human Immunodeficiency Virus protease inhibitors [12] [13]. These compounds represent a newer generation of antiretroviral drugs designed to overcome resistance mechanisms that can develop against traditional peptide-based inhibitors [12]. The synthetic approach utilizes (S)-Glycidol as a starting material for the regioselective synthesis of isopropanolamine core structures that are characteristic of this inhibitor class [13].

The synthetic methodology involves regioselective epoxide ring-opening reactions that allow for the introduction of various indolic substituents while maintaining the stereochemical integrity of the molecule [12]. Research has demonstrated that these syntheses can achieve Human Immunodeficiency Virus protease inhibition in the micromolar range, with the stereochemistry derived from (S)-Glycidol being essential for optimal biological activity [13]. The systematic study of structure-activity relationships has confirmed that the 1'S configuration in the side chain, which originates from the (S)-Glycidol starting material, is critical for the synergistic mode of action against Human Immunodeficiency Virus protease [12].

Prostaglandin and Prostacyclin Analogues

(S)-Glycidol serves as an essential chiral building block in the synthesis of prostaglandin and prostacyclin analogues, which are important therapeutic agents for cardiovascular and inflammatory conditions [3] [14] [15]. The compound's utility in this area stems from its ability to provide the correct stereochemical framework needed for the biological activity of these lipid mediators [15] [16].

Prostaglandin Analogue Synthesis

The synthesis of prostaglandin analogues from (S)-Glycidol typically involves the use of the compound as a chiral building block for constructing (E)-allylic alcohol side-chains [3]. These side-chains are crucial structural elements in prostaglandin molecules and must maintain specific stereochemistry to retain biological activity [14]. The synthetic approach generally involves epoxide ring-opening reactions followed by stereoselective side-chain construction to build the complex carbon framework characteristic of prostaglandins [15].

Research has demonstrated that (S)-Glycidol can be effectively employed in the synthesis of various prostaglandin families, including prostaglandin E series, prostaglandin F series, and their synthetic analogues [14]. The key transformations typically involve protecting group strategies to selectively functionalize different regions of the molecule, followed by carbon-carbon bond forming reactions such as aldol condensations and Wittig reactions [15]. The stereochemical control provided by (S)-Glycidol ensures that the final prostaglandin analogues maintain the correct three-dimensional structure necessary for interaction with prostaglandin receptors [14].

Prostacyclin Analogue Development

Prostacyclin analogues represent a particularly important class of therapeutic agents synthesized from (S)-Glycidol [15] [16]. These compounds are used clinically for the treatment of pulmonary arterial hypertension and other cardiovascular conditions [17]. The synthesis typically involves regioselective oxirane ring opening of (S)-Glycidol derivatives to establish the carbon framework, followed by cyclization reactions to form the characteristic bicyclic ring system of prostacyclin [15].

The synthetic methodology often employs trityl protection of (S)-Glycidol followed by regioselective nucleophilic attack to introduce the appropriate substituents [15]. Subsequent transformations include ring-closing metathesis reactions and asymmetric hydrogenation steps to complete the prostacyclin framework [16]. Research has shown that prostacyclin analogues synthesized from (S)-Glycidol maintain potent biological activity, including platelet aggregation inhibition and vasodilation properties [16] [18].

Metabolically Stable Prostacyclin Derivatives

One of the major advantages of using (S)-Glycidol in prostacyclin synthesis is the ability to create metabolically stable analogues that overcome the inherent instability of natural prostacyclin [15]. Compounds such as carbacyclin, isocarbacyclin, and 3-oxaisocarbacyclin have been successfully synthesized using (S)-Glycidol as a starting material [15]. These analogues maintain the biological activity of natural prostacyclin while exhibiting enhanced chemical and metabolic stability [16].

The synthetic routes to these stable analogues typically involve Diels-Alder reactions and lactone formation steps, with (S)-Glycidol providing the initial chiral template [15]. The resulting compounds have shown improved pharmacological profiles with reduced side effects compared to natural prostacyclin, making them more suitable for clinical applications [16]. Research has demonstrated that compounds like iloprost derivatives, synthesized from (S)-Glycidol, are extensively used in treating pulmonary hypertension with excellent clinical outcomes [16] [17].

Total Synthesis of Pestalotin Diastereomers via Mukaiyama Aldol and Hetero-Diels-Alder Reactions

The total synthesis of pestalotin diastereomers represents a sophisticated application of (S)-Glycidol in natural product synthesis, demonstrating the compound's versatility in complex molecule construction [19] [20] [21]. Pestalotin is a natural product that acts as a gibberellin synergist, and its various diastereomers exhibit different biological activities, making stereocontrolled synthesis essential [19].

Strategic Approach and General Methodology

The synthetic strategy for pestalotin diastereomers employs (R)-Glycidol as a common starting material, which is then converted to (S)-2-benzyloxyhexanal through epoxide opening with Grignard reagents [20] [21]. This approach demonstrates the divergent nature of glycidol chemistry, where a single chiral starting material can be transformed into multiple stereoisomeric products through different reaction pathways [19]. The methodology involves both Mukaiyama aldol reactions and hetero-Diels-Alder reactions as key carbon-carbon bond forming steps [21].

The general strategy involves the transformation of (R)-Glycidol to a common chiral aldehyde intermediate, which then undergoes either syn- or anti-selective reactions with appropriate dienophiles [20]. This divergent approach allows for the synthesis of all four possible pestalotin diastereomers from a single starting material, making it both efficient and practical for structure-activity relationship studies [19] [21].

Catalytic Asymmetric Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction represents one of the two key methodologies employed in the pestalotin synthesis [20] [21]. This transformation utilizes readily-available bis(trimethylsilyloxy)diene, commonly known as Chan's diene, in reaction with the (S)-2-benzyloxyhexanal derived from (R)-Glycidol [21]. The reaction employs a titanium tetraisopropoxide/(S)-1,1'-bi-2-naphthol/lithium chloride catalyst system to achieve high levels of both diastereoselectivity and enantioselectivity [20].

The syn-selective Mukaiyama aldol reaction produces the desired aldol adduct in 31% yield with excellent stereochemical control, achieving a syn/anti ratio of 93:7 and 85% enantiomeric excess at the newly formed stereogenic center [20]. This intermediate is then subjected to pyrone formation and successive O-methylation to produce the (1'S,6S)-pyrone precursor in 88% yield over two steps [21]. The final debenzylation step using palladium on carbon affords (-)-pestalotin in 60% yield with 99% enantiomeric excess after recrystallization [20].

For the synthesis of the complementary diastereomer, anti-selective conditions using zirconium tetrachloride catalyst produce the (1'S,6R)-pyrone precursor via the anti-aldol pathway [21]. This stereocomplementary approach demonstrates the versatility of the Mukaiyama aldol methodology in accessing different stereochemical outcomes from the same starting materials [20].

Hetero-Diels-Alder Reaction Pathway

The hetero-Diels-Alder reaction provides an alternative and complementary approach to the Mukaiyama aldol methodology for pestalotin synthesis [20] [21]. This transformation utilizes mono(trimethylsilyloxy)diene, known as Brassard's diene, in reaction with the same (S)-2-benzyloxyhexanal intermediate [21]. The reaction conditions can be tuned to provide either syn- or anti-selective outcomes depending on the choice of Lewis acid catalyst [20].

The syn-selective hetero-Diels-Alder reaction employs europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) as the catalyst to produce the (1'S,6S)-pyrone precursor [21]. Alternatively, the anti-selective pathway utilizes diethylaluminum chloride catalyst to afford the (1'S,6R)-pyrone precursor [20]. Both pathways demonstrate excellent stereochemical control and provide efficient access to the pyrone intermediates required for pestalotin synthesis [21].

The hetero-Diels-Alder approach offers certain advantages over the Mukaiyama aldol route, including more direct access to the pyrone ring system and potentially higher overall yields [20]. However, both methodologies are valuable for providing access to different stereochemical series and for optimizing the synthesis based on the desired target diastereomer [21].

Mitsunobu Inversion Strategy

A key feature of the pestalotin synthesis is the use of Mitsunobu inversion reactions to access all four possible diastereomers from the initial two synthetic products [19] [20]. This strategy demonstrates the power of post-synthetic stereochemical modification in expanding the scope of natural product synthesis [21]. The Mitsunobu reaction allows for the inversion of stereochemistry at specific positions while maintaining the integrity of other stereogenic centers [20].

The natural (-)-pestalotin can be converted to the unnatural (+)-pestalotin through Mitsunobu inversion in excellent yield, requiring only two additional synthetic steps [19]. Similarly, (+)-epipestalotin can be converted to (-)-epipestalotin through the same methodology [20]. This approach increases the overall efficiency of the synthesis by providing access to multiple target molecules through a convergent synthetic strategy [21].

Synthetic Efficiency and Stereochemical Control

The pestalotin synthesis demonstrates exceptional synthetic efficiency, with the natural (-)-pestalotin being accessible in only 7 steps from (R)-Glycidol with 99% enantiomeric excess [19] [20]. The unnatural diastereomers require 7-9 steps depending on whether Mitsunobu inversion is employed [21]. This efficiency compares favorably to previous synthetic approaches and demonstrates the power of using glycidol as a chiral starting material [19].

The stereochemical control achieved throughout the synthesis is remarkable, with all four diastereomers being obtained in 99% enantiomeric excess [20] [21]. This level of stereochemical purity is essential for biological activity studies and demonstrates the effectiveness of the chosen synthetic methodology [19]. The ability to access all four diastereomers also provides valuable opportunities for structure-activity relationship studies to understand the biological requirements for gibberellin synergist activity [20].

Chiral Chemistry Applications

The applications of (S)-Glycidol in chiral chemistry extend far beyond specific bioactive molecule synthesis, encompassing fundamental aspects of asymmetric synthesis and stereochemical control [1] [4]. The compound's unique structural features, combining an epoxide ring with a primary alcohol and defined (S)-stereochemistry, make it an invaluable tool for developing new asymmetric methodologies [22] [23].

Research has demonstrated that (S)-Glycidol can serve as a chiral auxiliary in various asymmetric transformations, where it temporarily imparts stereochemical information to guide the formation of new stereogenic centers [4]. The high optical purity achievable with (S)-Glycidol, typically exceeding 97% enantiomeric excess, ensures that these transformations proceed with excellent stereochemical fidelity [1]. Furthermore, the compound's reactivity profile allows for selective functionalization at either the epoxide or alcohol functionality, providing flexibility in synthetic design [22].

The development of asymmetric catalytic methods using (S)-Glycidol as a starting material has led to significant advances in enantioselective synthesis [4] [24]. These methodologies often exploit the inherent chirality of (S)-Glycidol to achieve stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds [23]. The resulting synthetic protocols have found applications in the preparation of complex natural products, pharmaceutical intermediates, and fine chemicals where stereochemical purity is paramount [22] [25].

| Table 1: Properties and Specifications of (S)-Glycidol | ||

|---|---|---|

| Property | Value | Reference |

| Chemical Name | (S)-(-)-Glycidol | [1] |

| Molecular Formula | C₃H₆O₂ | [1] |

| Molecular Weight | 74.08 g/mol | [1] |

| CAS Number | 60456-23-7 | [1] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Optical Purity | ≥ 97% ee (chiral GC) | [1] |

| Chemical Purity | ≥ 96% (GC) | [1] |

| Boiling Point | 67°C at 19 mmHg | [1] |

| Melting Point | -54°C | [26] |

| Density | 1.117 g/mL at 25°C | [26] |

| Refractive Index | n₂₀D = 1.4350 | [26] |

| Solubility | Soluble in organic solvents (chloroform, DMSO, methanol); miscible with water | [1] |

| Table 2: Human Immunodeficiency Virus Protease Inhibitor Synthesis Applications | ||||

|---|---|---|---|---|

| Human Immunodeficiency Virus Protease Inhibitor | Synthetic Role of (S)-Glycidol | Key Reactions | Biological Activity | Reference |

| Tenofovir Disoproxil | Chiral building block for nucleotide reverse transcriptase inhibitor synthesis | Catalytic hydrogenation and subsequent transformations | Nucleotide reverse transcriptase inhibition | [6] [7] [8] |

| Indinavir Sulfate | Key intermediate via (S)-(+)-glycidyl p-toluenesulfonate condensation | Epoxide opening with Grignard reagents; Mitsunobu inversions | Human Immunodeficiency Virus-1 protease inhibition (Crixivan) | [5] [10] [11] |

| Non-peptidic Indolic Inhibitors | Starting material for regioselective synthesis of isopropanolamine core | Regioselective epoxide ring-opening reactions | Human Immunodeficiency Virus protease inhibition in micromolar range | [12] [13] |

| Darunavir Analogs | Epoxide ring-opening with corresponding amines for P1' modification | Boc-protected epoxide ring-opening; sulfonyl chloride coupling | Enhanced Human Immunodeficiency Virus-1 protease inhibition with minimal cytotoxicity | [27] [28] |

| Table 3: Prostaglandin and Prostacyclin Analogue Synthesis | ||||

|---|---|---|---|---|

| Compound Class | Synthetic Application | Key Transformations | Biological Significance | Reference |

| Prostaglandin Analogues | Chiral building block for (E)-allylic alcohol side-chains | Epoxide ring-opening; stereoselective side-chain construction | Potent vasodilators and anti-inflammatory agents | [3] [14] [15] |

| Prostacyclin Analogues | Regioselective oxirane ring opening for prostacyclin synthesis | Trityl protection; regioselective nucleophilic attack | Platelet aggregation inhibition; vasodilation | [15] [16] |

| Carbacyclin | Chiral template for metabolically stable analogues | Ring-closing metathesis; asymmetric hydrogenation | Enhanced metabolic stability over natural prostacyclin | [15] |

| Isocarbacyclin | Starting material for bicyclic lactone formation | Diels-Alder reactions; lactone formation | Improved chemical stability; retained biological activity | [15] |

| 3-Oxaisocarbacyclin | Precursor for oxygen-containing heterocyclic systems | Hetero-cyclic ring formation; stereocontrolled synthesis | Novel pharmacological profiles; reduced side effects | [15] |

| Iloprost Derivatives | Intermediate for vasodilator and platelet inhibitor synthesis | Asymmetric aldol reactions; functional group interconversions | Clinical applications in pulmonary arterial hypertension | [16] [17] |

| Table 4: Pestalotin Diastereomer Synthesis via Mukaiyama Aldol and Hetero-Diels-Alder Reactions | |||||

|---|---|---|---|---|---|

| Pestalotin Diastereomer | Synthesis Route | Key Reagents/Conditions | Steps from (R)-Glycidol | Enantiomeric Excess | Reference |

| (-)-Pestalotin (natural) | Catalytic asymmetric Mukaiyama aldol → syn-aldol adduct → debenzylation | Ti(iPrO)₄/(S)-BINOL/LiCl catalyst; Chan's diene | 7 steps | 99% ee | [19] [20] [21] |

| (+)-Epipestalotin (unnatural) | Hetero-Diels-Alder reaction → anti-pyrone precursor → debenzylation | Et₂AlCl catalyst; Brassard's diene | 7 steps | 99% ee | [19] [20] [21] |

| (+)-Pestalotin (unnatural) | Mitsunobu inversion of (-)-pestalotin | DIAD, triphenylphosphine | 9 steps | 99% ee | [19] [20] [21] |

| (-)-Epipestalotin (unnatural) | Mitsunobu inversion of (+)-epipestalotin | DIAD, triphenylphosphine | 9 steps | 99% ee | [19] [20] [21] |

XLogP3

GHS Hazard Statements

H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (92.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (97.62%): May cause cancer [Danger Carcinogenicity];

H360 (95.24%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard